Citalopram-d6 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Citalopram. The molecular formula of this compound is C20H15D6FN2O2, and it has a molecular weight of 346.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Citalopram-d6 N-Oxide involves the introduction of deuterium atoms into the Citalopram molecule. This process typically includes the following steps:
Deuteration: The hydrogen atoms in Citalopram are replaced with deuterium atoms using deuterated reagents.
Oxidation: The deuterated Citalopram is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterated reagents and advanced oxidation techniques is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Citalopram-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of different metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, Citalopram-d6.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various metabolites of this compound, such as demethylated and hydroxylated derivatives .
Scientific Research Applications
Citalopram-d6 N-Oxide is widely used in scientific research for the following purposes:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Citalopram.
Metabolic Pathway Analysis: To study the metabolic pathways and identify the metabolites of Citalopram.
Drug Interaction Studies: To investigate potential interactions between Citalopram and other drugs.
Biological Research: To study the effects of Citalopram on various biological systems, including its impact on gene expression and neurotransmitter levels
Mechanism of Action
Citalopram-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4). This compound also exhibits weak allosteric modulation of serotonin receptors .
Comparison with Similar Compounds
Citalopram-d6 N-Oxide is unique due to its deuterium labeling, which distinguishes it from other analogs of Citalopram. Similar compounds include:
Citalopram N-Oxide: The non-deuterated analog of this compound.
Escitalopram: The S-enantiomer of Citalopram, which is also a selective serotonin reuptake inhibitor.
Desmethyl Citalopram: A metabolite of Citalopram with one less methyl group.
Citalopram Lactone: A lactone derivative of Citalopram.
These compounds share similar pharmacological properties but differ in their metabolic pathways and specific applications in research.
Properties
IUPAC Name |
3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.